Ammonium 3,5-dinitro-o-cresolate Ammonium 3,5-dinitro-o-cresolate
Brand Name: Vulcanchem
CAS No.: 20278-99-3
VCID: VC16978088
InChI: InChI=1S/C7H6N2O5.H3N/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10;/h2-3,10H,1H3;1H3
SMILES:
Molecular Formula: C7H9N3O5
Molecular Weight: 215.16 g/mol

Ammonium 3,5-dinitro-o-cresolate

CAS No.: 20278-99-3

Cat. No.: VC16978088

Molecular Formula: C7H9N3O5

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

Ammonium 3,5-dinitro-o-cresolate - 20278-99-3

Specification

CAS No. 20278-99-3
Molecular Formula C7H9N3O5
Molecular Weight 215.16 g/mol
IUPAC Name azanium;2-methyl-3,5-dinitrophenolate
Standard InChI InChI=1S/C7H6N2O5.H3N/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10;/h2-3,10H,1H3;1H3
Standard InChI Key JFJVGFDLHBZUCX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ammonium 3,5-dinitro-o-cresolate consists of a cresol backbone (2-methylphenol) with nitro groups (-NO₂) at the 3 and 5 positions on the aromatic ring. The phenolic hydroxyl group is neutralized by an ammonium ion (NH₄⁺), enhancing solubility in polar solvents. The IUPAC name, azanium;2-methyl-3,5-dinitrophenolate, reflects this structure.

Physical and Chemical Characteristics

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight215.16 g/mol
Density1.55 g/cm³
Melting Point86.5°C
Boiling Point332.4°C at 760 mmHg
Flash Point149.2°C
SolubilityHigh in water

The compound’s crystalline structure and stability under standard conditions make it suitable for industrial processes requiring precise stoichiometry .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

  • Nitration of o-Cresol: o-Cresol undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (40–60°C). This introduces nitro groups at the 3 and 5 positions .

  • Neutralization: The resulting dinitrophenol is treated with ammonium hydroxide (NH₄OH) to form the ammonium salt.

The reaction mechanism involves electrophilic aromatic substitution, with sulfuric acid acting as a catalyst and dehydrating agent.

Industrial Optimization

Industrial production scales this process using continuous-flow reactors to enhance yield (>85%) and purity (>98%). Temperature control and excess nitric acid minimize byproducts like 4,6-dinitro isomers . Post-synthesis purification involves recrystallization from ethanol-water mixtures.

Applications in Industry and Research

Dye and Pigment Manufacturing

The compound’s nitro groups act as chromophores, making it valuable in synthesizing azo dyes. Its ammonium salt form improves solubility in aqueous dye baths, enabling uniform textile coloration .

Herbicidal Activity

Ammonium 3,5-dinitro-o-cresolate functions as a contact herbicide, uncoupling oxidative phosphorylation in plants. By disrupting mitochondrial proton gradients, it halts ATP synthesis, leading to rapid desiccation . Field studies demonstrate efficacy against broadleaf weeds at application rates of 2–5 kg/ha.

Organic Synthesis Reagent

Researchers employ the compound as a nitrating agent and catalyst in Friedel-Crafts alkylation. Its electron-withdrawing nitro groups activate aromatic rings toward electrophilic substitution .

Toxicological Profile and Health Impacts

Acute Toxicity

Animal studies report LD₅₀ values of 25–50 mg/kg (oral, rats), with symptoms including nausea, hyperthermia, and respiratory distress . The mechanism involves ROS generation, which oxidizes cellular lipids and proteins.

Chronic Exposure Effects

Prolonged exposure at sublethal doses (≥5 mg/kg/day) causes hepatic necrosis and renal tubule damage in mammals . Epidemiological data from pesticide handlers indicate elevated risks of metabolic acidosis and neuropathy .

Mutagenicity and Carcinogenicity

In vitro assays show weak mutagenic activity (Ames test, TA98 strain), likely due to nitroso derivative formation . No conclusive evidence links the compound to carcinogenesis in humans .

Environmental Fate and Ecotoxicology

Degradation Pathways

Photolysis dominates environmental degradation, with a half-life of 14–21 days in surface waters. Microbial breakdown in soil occurs via nitroreductases, yielding less toxic aminophenols .

Ecotoxicological Data

The compound exhibits moderate toxicity to aquatic organisms:

OrganismLC₅₀ (96h)Source
Rainbow Trout8.2 mg/L
Daphnia magna12.5 mg/L
Chlorella vulgaris5.8 mg/L

Despite low bee toxicity (LD₅₀ > 100 μg/bee), its persistence necessitates buffer zones near apiaries .

Comparison with Structural Analogs

4,6-Dinitro-o-Cresol (DNOC)

The 4,6-dinitro isomer (CAS 534-52-1) shares herbicidal properties but exhibits higher mammalian toxicity (LD₅₀ 10–15 mg/kg) . The 3,5-substitution pattern in ammonium 3,5-dinitro-o-cresolate reduces lipid solubility, lowering bioaccumulation potential .

Dinoseb and Dinoterb

These analogs feature tert-butyl groups, enhancing soil adsorption and persistence. Ammonium 3,5-dinitro-o-cresolate’s ammonium group improves rainwater solubility, reducing groundwater contamination risks .

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